molecular formula C8H17NO B2379911 [4-(Methylamino)cyclohexyl]methanol CAS No. 1260831-73-9

[4-(Methylamino)cyclohexyl]methanol

Cat. No.: B2379911
CAS No.: 1260831-73-9
M. Wt: 143.23
InChI Key: KSQLUMZKNADAFH-UHFFFAOYSA-N
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Description

[4-(Methylamino)cyclohexyl]methanol, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol, is a versatile alicyclic amine-alcohol that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . This compound, recognized by CAS numbers 1260831-73-9 and specific stereoisomers such as the (1R,4r)-isomer under CAS 400898-77-3, is characterized by its cyclohexane ring substituted with both a methanol and a methylamino functional group, offering two distinct reactive sites for chemical synthesis . Its structure is defined by the SMILES notation OCC1CCC(NC)CC1 . The primary research application of this compound is as a key precursor in the synthesis of more complex, biologically active molecules. Specifically, it is employed in the preparation of 7H-pyrrolo[2,3-d]pyrimidine compounds, which are a class of heterocyclic compounds investigated for their potential as protein kinase inhibitors . These inhibitors are crucial tools for studying cellular signaling pathways and have potential therapeutic applications in areas such as oncology, immunology, and the treatment of respiratory diseases . The compound's mechanism of action in research contexts is indirect, as its structure is incorporated into larger molecular frameworks that interact with enzyme active sites. Supplied with a typical purity of ≥98% , this chemical is intended for use in controlled laboratory environments. It requires storage in a sealed container under dry conditions and at cool temperatures (2-8°C) to maintain stability . Safety information indicates that it is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . Researchers should handle this material using appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard and precautionary statements. This product is for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[4-(methylamino)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQLUMZKNADAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260831-73-9
Record name [4-(methylamino)cyclohexyl]methanol
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Synthetic Methodologies and Preparation of 4 Methylamino Cyclohexyl Methanol

Laboratory-Scale Synthesis Routes

On a laboratory scale, flexibility and yield are often prioritized. Common strategies include reductive amination and the reduction of carboxylic acid precursors, which allow for the construction of the target molecule from readily available starting materials.

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. harvard.eduwikipedia.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine without being isolated. wikipedia.org

A plausible synthetic route to [4-(Methylamino)cyclohexyl]methanol via this strategy would start with a suitable cyclohexanone (B45756) or cyclohexanecarbaldehyde derivative. For instance, the reaction could proceed from 4-formylcyclohexylmethanol and methylamine (B109427). The key to this method's success lies in the choice of reducing agent. Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate much faster than the initial carbonyl compound. harvard.edumasterorganicchemistry.com This chemoselectivity prevents the premature reduction of the aldehyde and minimizes the formation of alcohol byproducts, leading to higher yields of the desired amine. masterorganicchemistry.com The reaction is often performed as a one-pot synthesis, enhancing its efficiency by reducing the need for intermediate isolation and purification steps. wikipedia.org

An alternative pathway to this compound involves the reduction of a carboxylic acid or its ester derivative. This approach is particularly useful when starting from precursors like 4-(methylamino)cyclohexanecarboxylic acid. The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent due to the low electrophilicity of the carboxyl group. youtube.comyoutube.com

The cyclohexane (B81311) ring in this compound allows for cis and trans diastereomers, where the methylamino and hydroxymethyl groups are on the same or opposite sides of the ring, respectively. The synthesis of a specific isomer is crucial for applications where molecular geometry dictates biological activity or material properties.

The synthesis of the trans isomer has been explicitly described starting from the corresponding trans-carboxylic acid precursor, trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid. googleapis.com By using a stereochemically pure starting material, the stereocenter configuration is retained throughout the reduction process with LiAlH₄, yielding trans-[4-(Methylamino)cyclohexyl]methanol. googleapis.comachemblock.com

For the cis isomer , stereocontrol can be achieved through catalytic hydrogenation. While a direct protocol for cis-[4-(methylamino)cyclohexyl]methanol is not detailed in the provided sources, analogous syntheses provide a clear strategy. For example, the synthesis of cis-4-(methylamino)cyclohexanol is achieved with high stereoselectivity (>95%) through the hydrogenation of 4-(methylamino)cyclohexanone (B1592320) using a rhodium on carbon (Rh/C) catalyst. This high cis-selectivity is attributed to the steric effects of the catalyst, which directs the hydrogen addition to one face of the ring. A similar approach, starting with a suitable precursor like methyl cis-4-(methylamino)cyclohexanecarboxylate, could be employed to synthesize cis-[4-(methylamino)cyclohexyl]methanol.

Scalability and Optimization Considerations for Industrial Production

Transitioning a synthesis from the laboratory to an industrial scale introduces new challenges related to cost, safety, efficiency, and environmental impact. For the production of this compound, several factors must be optimized.

Reagent Selection: While LiAlH₄ is effective in the lab, its high reactivity, flammability, and sensitivity to moisture pose significant safety risks and handling challenges on a large scale. Industrial processes would likely favor safer and more cost-effective alternatives, such as catalytic hydrogenation, which uses molecular hydrogen and a metal catalyst (e.g., Rh/C, Pd/C). wikipedia.org

Process Conditions: Reductive amination using catalytic hydrogenation would require optimization of pressure, temperature, catalyst loading, and reaction time to maximize yield and throughput while ensuring safety.

Purification: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. Industrial production would necessitate the development of scalable purification methods such as crystallization or distillation to achieve the desired product purity.

Waste Management: The choice of reagents directly impacts the waste generated. Stoichiometric reagents like NaBH₃CN produce toxic cyanide byproducts, while catalytic methods are more atom-economical and generate less waste, aligning with the principles of green chemistry. harvard.eduwikipedia.org

Comparative Analysis of Synthetic Efficiency and Yields

Comparative Overview of Synthetic Routes

Chemical Reactivity and Transformation Profiles of 4 Methylamino Cyclohexyl Methanol

Oxidation Reactions and Selective Functional Group Conversions

The oxidation of [4-(Methylamino)cyclohexyl]methanol presents a challenge in chemoselectivity due to the presence of two oxidizable groups: the primary alcohol and the secondary amine. The direct oxidation of amino alcohols can be complex, often requiring protective group strategies to avoid unwanted side reactions such as N-oxidation or oxidative cleavage. researchgate.net However, modern catalytic systems have been developed to achieve highly selective oxidations.

One of the primary goals is the selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid without affecting the methylamino group. Research into the aerobic oxidation of unprotected amino alcohols has shown that catalysis by systems like 2-azaadamantane (B3153908) N-oxyl (AZADO) in combination with a copper salt can effectively convert primary alcohols to their corresponding carbonyl compounds. elsevierpure.comnih.gov This method is notable for its high chemoselectivity, tolerating primary, secondary, and tertiary amino groups. elsevierpure.comnih.gov

Applying this to this compound, the expected product of a selective oxidation would be 4-(methylamino)cyclohexane-1-carbaldehyde or 4-(methylamino)cyclohexane-1-carboxylic acid, depending on the strength of the oxidizing agent and reaction conditions.

Table 1: Plausible Selective Oxidation Reactions

Starting Material Oxidizing System Potential Product
This compound AZADO/CuCl/bpy/DMAP, O₂ 4-(Methylamino)cyclohexane-1-carbaldehyde

Conversely, oxidation of the secondary amine to a nitrone or other oxidized nitrogen species while preserving the alcohol is also a potential transformation, though typically more challenging to achieve selectively in the presence of a primary alcohol.

Reduction Reactions and Stereochemical Control

Reduction reactions are primarily relevant to the synthesis of this compound from a carbonyl precursor, such as 4-(methylamino)cyclohexane-1-carboxylic acid or its ester. The synthesis often involves the reduction of a carboxylic acid derivative using powerful reducing agents like lithium aluminum hydride (LiAlH₄). googleapis.com

Stereochemical control is a crucial aspect of these reductions. The cyclohexane (B81311) ring in this compound can exist in cis and trans diastereomeric forms. The stereochemical outcome of the reduction of a substituted cyclohexanone (B45756) precursor is influenced by the steric approach of the hydride reagent. For instance, the reduction of 4-methylaminocyclohexanone would lead to a mixture of cis and trans isomers of this compound. The ratio of these isomers can be controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to favor equatorial attack, leading to the axial alcohol, while smaller reducing agents may show less selectivity.

Furthermore, enzymatic reductions offer a high degree of stereoselectivity. Studies on the reduction of substituted cyclohexanones using yeast, such as Saccharomyces cerevisiae, have demonstrated the production of specific stereoisomers of the corresponding alcohols with high enantiomeric purity. nih.gov This approach could be applied to produce enantiomerically pure forms of this compound derivatives.

Nucleophilic Substitution Reactions at Key Functional Centers

Both the methylamino and hydroxymethyl groups of this compound can participate in nucleophilic substitution reactions.

Reactions at the Methylamino Group: The secondary amine is nucleophilic and can react with electrophiles. A notable example is its reaction with heterocyclic halides, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. In this reaction, the nitrogen atom of this compound acts as the nucleophile, displacing the chloride to form a new C-N bond. googleapis.com However, reactions of amines with alkyl halides can be difficult to control, as the resulting secondary and tertiary amines can also be nucleophilic, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. youtube.com

Reactions at the Hydroxymethyl Group: The primary alcohol is a poor leaving group (OH⁻), so it must first be activated to undergo nucleophilic substitution. This can be achieved by protonation under acidic conditions or, more commonly, by conversion to a better leaving group, such as a tosylate, mesylate, or halide. Once activated, the carbon of the CH₂- moiety becomes electrophilic and susceptible to attack by a wide range of nucleophiles.

A modern approach for the direct substitution of alcohols involves their conversion into reactive O-alkyl isouronium salts under mechanochemical conditions, which can then react with various nucleophiles, including amines and halides. nih.gov This method avoids harsh conditions and can proceed with high yields. nih.gov

Table 2: Representative Nucleophilic Substitution Reactions

Functional Group Reagent Type of Reaction Product
Methylamino 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Nucleophilic Aromatic Substitution N-((1r,4r)-4-(hydroxymethyl)cyclohexyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Hydroxymethyl 1. TsCl, Pyridine; 2. NaCN S_N2 [4-(Methylamino)cyclohexyl]acetonitrile

Investigating the Influence of Methylamino and Hydroxymethyl Moieties on Reaction Selectivity

The two functional groups in this compound are not merely independent entities; they can influence each other's reactivity through intramolecular interactions. The distance and orientation of these groups, dictated by the cyclohexane conformation (predominantly a chair conformation for the trans isomer), are key to this interplay.

An important intramolecular interaction is the potential for hydrogen bonding between the hydroxyl proton and the nitrogen lone pair (O-H···N). Studies on simpler amino alcohols have shown that N-alkylation with electron-donating groups, such as a methyl group, can enhance this intramolecular hydrogen bond. arxiv.org This interaction can:

Decrease the nucleophilicity of the amine: The lone pair on the nitrogen is less available to react with external electrophiles.

Increase the acidity of the hydroxyl proton: This can facilitate reactions where the hydroxyl group acts as a proton donor.

Influence the conformation of the molecule: Locking it into a specific chair conformation which can, in turn, affect the stereochemical outcome of reactions at either center.

Furthermore, the hydroxymethyl group can act as a directing group or a participating group in certain reactions. For example, the introduction of an N-hydroxymethyl group in some amino aldehydes has been shown to stabilize the adjacent stereocenter against epimerization. researchgate.net While the structure is different here, it highlights the potential for such stabilizing intramolecular interactions (e.g., hemiaminal formation if the alcohol were oxidized to an aldehyde).

Exploration of Novel Reaction Pathways and Catalytic Transformations

The bifunctional nature of this compound opens avenues for its use in novel reaction pathways and as a potential catalyst itself.

Bifunctional Catalysis: The molecule contains both a Brønsted basic site (the amine) and a hydrogen-bond donor/acceptor site (the alcohol). This combination is characteristic of bifunctional catalysts, which can activate both a nucleophile and an electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. nih.gov this compound or its derivatives could potentially be employed as chiral ligands or catalysts in asymmetric synthesis, where the cooperative action of the two functional groups is essential for stereocontrol.

Catalytic Transformations: The compound can serve as a substrate in modern catalytic transformations. For example, catalytic dehydrogenation could convert the molecule into a lactam, a valuable heterocyclic motif. Photocatalysis offers another frontier; visible-light-mediated reactions have been developed for the coupling of amines and carbonyls to form amino alcohols, suggesting that this compound could be a substrate in related photocatalytic C-C or C-N bond-forming reactions. acs.org

The exploration of such pathways could lead to the development of efficient and sustainable methods for synthesizing complex molecules from this versatile starting material.

Stereochemical Aspects and Conformational Analysis of 4 Methylamino Cyclohexyl Methanol

Isomeric Forms and Their Diastereomeric Differentiation

The two primary isomeric forms of [4-(Methylamino)cyclohexyl]methanol are the cis and trans diastereomers. These isomers are not superimposable and have different spatial arrangements of their substituent groups.

Cis Isomer: The substituents are on the same side of the cyclohexane (B81311) ring.

Trans Isomer: The substituents are on opposite sides of the cyclohexane ring.

The differentiation between these isomers is crucial as their stereochemistry influences their biological activity and physical properties.

In the cis isomer of this compound, one substituent is positioned axially (pointing up or down from the general plane of the ring) while the other is equatorial (pointing out from the perimeter of the ring) in the most stable chair conformation. The cyclohexane ring undergoes a rapid "ring flip" between two chair conformers. In this equilibrium, the bulkier of the two substituents will preferentially occupy the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions.

The A-value, which is a measure of the steric bulk of a substituent, is a key parameter in determining conformational preferences. A higher A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-CH₂OH~1.7
-NHCH₃~1.5 - 2.1

Note: A-values can vary slightly depending on the solvent and experimental conditions. The value for the methylamino group can be influenced by the extent of hydrogen bonding.

Given the similar steric demands of the hydroxymethyl and methylamino groups, the two chair conformers of the cis isomer will exist in a dynamic equilibrium, with the conformer where the slightly bulkier group is equatorial being marginally more stable.

The trans isomer of this compound can exist in two principal chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions that destabilize the diaxial form. libretexts.org Consequently, the trans isomer is expected to exist almost exclusively in the diequatorial conformation. This conformational locking makes the trans isomer a more rigid structure compared to its cis counterpart. The IUPAC name for the trans isomer is ((1r,4r)-4-(methylamino)cyclohexyl)methanol. researchgate.net

Experimental Approaches to Conformational Elucidation

Several experimental techniques are instrumental in determining the conformational preferences and populations of the isomers of this compound.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives. In principle, the chemical shifts and coupling constants of the ring protons are sensitive to their axial or equatorial environment. For the cis isomer at low temperatures, it might be possible to observe the signals for both individual chair conformers, allowing for the determination of their relative populations. At room temperature, due to the rapid ring flip, the observed NMR spectrum is an average of the two conformers. The width of the signal for the proton attached to the same carbon as a substituent can indicate its predominant conformation.

Hypothetical ¹H-NMR Data for Conformational Analysis:

IsomerProtonExpected Chemical Shift (ppm)Expected Multiplicity and Coupling Constants (J)Conformational Insight
TransH at C1 (axial)Lower fieldTriplet of triplets (large J_ax-ax, small J_ax-eq)Confirms diequatorial arrangement
CisH at C1/C4AveragedBroad multipletIndicates conformational equilibrium

This table represents expected patterns based on general principles of NMR spectroscopy on substituted cyclohexanes.

Infrared (IR) and Raman spectroscopy can provide a "fingerprint" for each conformer. Specific vibrational modes, such as C-H and C-N stretching and bending frequencies, can differ between axial and equatorial substituents. By analyzing the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), it is possible to identify bands that are characteristic of each conformer. Comparing the experimental spectra with those predicted by computational methods can aid in the assignment of these bands and provide an estimate of the conformational equilibrium.

Advanced Computational Studies of Conformational Landscapes

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for exploring the conformational landscape of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

Calculate the relative energies of the different chair and boat conformers of both the cis and trans isomers.

Predict the geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable conformer.

Simulate NMR and vibrational spectra for comparison with experimental data.

Such studies on analogous molecules like (4-methylcyclohexyl)methanol (B126014) (4-MCHM) have demonstrated the accuracy of computational methods in predicting conformer energies and properties. auremn.org.br For this compound, computational studies would likely confirm the strong preference for the diequatorial conformer in the trans isomer and provide a quantitative measure of the energy difference between the two chair conformers of the cis isomer.

Ab Initio Quantum Chemical Methods for Relative Conformer Energies

To understand the energetic landscape of this compound, ab initio quantum chemical methods provide a powerful theoretical framework. These "from the beginning" calculations solve the Schrödinger equation without empirical parameters, offering a fundamental prediction of molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to determine the relative energies of different conformers. openstax.org

For this compound, the primary conformational isomers are the cis and trans diastereomers, each existing as a pair of interconverting chair conformations. In the cis isomer, one substituent is in an axial position and the other is equatorial (axial-equatorial or a,e), while the ring-flipped conformer is isoenergetic (equatorial-axial or e,a). In the trans isomer, the substituents can be either both equatorial (e,e) or both axial (a,a).

Table 1: Hypothetical Relative Conformer Energies of this compound using Ab Initio Methods

IsomerConformationSubstituent Orientations (Methylamino, Methanol)Hypothetical Relative Energy (kcal/mol)
transChairEquatorial, Equatorial (e,e)0.00
transChairAxial, Axial (a,a)+5.5
cisChairAxial, Equatorial (a,e)+2.5
cisChairEquatorial, Axial (e,a)+2.5

Note: These values are illustrative and represent expected trends. The actual energy differences would require specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. beilstein-journals.org DFT methods are particularly well-suited for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. fiveable.me For the conformers of this compound, DFT calculations, often using hybrid functionals like B3LYP or M06-2X, can provide precise bond lengths, bond angles, and dihedral angles. wustl.eduarxiv.org

The structural optimization process would start with an initial guess for the geometry of each conformer and iteratively adjust the atomic positions to minimize the calculated energy. The results of such calculations would confirm the chair conformation as the most stable for the cyclohexane ring and would provide detailed structural parameters. For instance, the C-N and C-O bond lengths would be determined, and the puckering of the cyclohexane ring would be precisely characterized. These optimized geometries are crucial for subsequent calculations, such as vibrational frequency analysis to confirm that the structure is a true energy minimum, and for providing a basis for understanding the molecule's reactivity.

Molecular Mechanics and Force Field Parameterization for Cyclohexane Derivatives

While quantum mechanical methods are highly accurate, they can be computationally expensive for large systems or for simulating molecular dynamics over long timescales. nih.gov Molecular mechanics (MM) offers a more computationally efficient alternative by using a classical model of balls (atoms) and springs (bonds). nih.gov The accuracy of MM simulations is entirely dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the molecule. nih.govwikipedia.org

For a molecule like this compound, a pre-existing force field such as AMBER, CHARMM, or OPLS-AA might be used. nih.gov However, for novel molecules, it is often necessary to develop or refine force field parameters. semanticscholar.org This parameterization process involves fitting the MM potential energy function to high-quality quantum mechanical data or experimental data. baranlab.org

The key components of a force field for this compound would include:

Bond stretching parameters: Force constants and equilibrium bond lengths for C-C, C-H, C-N, N-H, C-O, and O-H bonds.

Angle bending parameters: Force constants and equilibrium angles for all bonded triplets of atoms.

Torsional parameters: Dihedral angles that describe the energy profile for rotation around single bonds, which are crucial for correctly modeling the chair-chair interconversion of the cyclohexane ring.

Non-bonded parameters: van der Waals parameters (Lennard-Jones potentials) and partial atomic charges to describe intermolecular and intramolecular non-covalent interactions.

Table 2: Illustrative Force Field Parameter Types for this compound

Interaction TypeParametersExample in this compound
Bond Stretchingk_b (force constant), b_0 (equilibrium length)C-N bond in the methylamino group
Angle Bendingk_θ (force constant), θ_0 (equilibrium angle)C-C-O angle involving the methanol (B129727) group
TorsionalV_n (barrier height), n (periodicity), γ (phase)Dihedral angle for the C-C-N-C rotation
van der Waalsε (well depth), σ (collision diameter)Interaction between a hydrogen on the ring and a hydrogen on the methyl group
Electrostaticq (partial atomic charge)Partial charge on the nitrogen and oxygen atoms

Note: This table illustrates the types of parameters and is not a complete list. The actual values would be derived from a detailed parameterization process.

Analysis of Stereoelectronic Interactions and Their Impact on Stability

Beyond classical steric effects, the stability of the conformers of this compound is also influenced by subtle stereoelectronic interactions. These effects arise from the interaction of electron orbitals and can have a significant impact on molecular geometry and stability.

One of the most important stereoelectronic effects in cyclohexane systems is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ*). In the context of this compound, several hyperconjugative interactions can be considered:

n(N) → σ(C-H)* and n(O) → σ(C-H)*: The lone pair electrons (n) on the nitrogen and oxygen atoms can donate into the anti-bonding orbitals of neighboring C-H bonds. This type of interaction is a key component of the anomeric effect, although in a 1,4-disubstituted cyclohexane, the classic anomeric effect is not present. However, similar stabilizing interactions can still occur and influence the conformational equilibrium.

The relative importance of these stereoelectronic effects can be quantified using computational techniques such as Natural Bond Orbital (NBO) analysis. NBO analysis partitions the molecular wavefunction into localized orbitals and calculates the interaction energies between them. This allows for a detailed understanding of the electronic factors that contribute to the stability of each conformer of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylamino Cyclohexyl Methanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectral Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For [4-(methylamino)cyclohexyl]methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton and carbon signals, as well as confirm the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the methylamino group, the hydroxymethyl group, and the cyclohexane (B81311) ring. The chemical shifts of the cyclohexane protons would be influenced by the substituent (methylamino or hydroxymethyl) and their relative stereochemistry (cis or trans). The protons on the carbons bearing the substituents (C1 and C4) would likely appear as complex multiplets due to coupling with neighboring protons. The methyl group protons of the methylamino group would appear as a singlet or a doublet depending on the exchange rate of the N-H proton. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a doublet, coupling with the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, one would expect to see signals for the methyl carbon of the methylamino group, the methylene carbon of the hydroxymethyl group, and the carbons of the cyclohexane ring. The chemical shifts of the cyclohexane carbons would again depend on the stereochemistry of the substituents. The carbon attached to the nitrogen atom and the carbon attached to the oxygen atom would be shifted downfield due to the electronegativity of these heteroatoms.

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the cyclohexane ring.

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Carbon (¹³C) Predicted Chemical Shift (ppm)
-CH(OH)3.5 - 4.0m-CH₂OH60 - 70
-CH₂OH3.2 - 3.6d-CH(NH)50 - 60
-CH(NH)2.5 - 3.0m-CH(CH₂OH)40 - 50
-NHCH₃2.2 - 2.5s or d-NHCH₃30 - 40
Cyclohexane CH₂1.0 - 2.0mCyclohexane CH₂25 - 35
-NHVariablebr s
-OHVariablebr s

Note: Predicted chemical shifts are estimates and can vary based on solvent and stereochemistry. Multiplicity: s = singlet, d = doublet, m = multiplet, br s = broad singlet.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₇NO), the expected exact mass of the molecular ion [M]⁺ would be 143.1310. nih.gov

Fragmentation Analysis: In addition to confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound, being energetically unstable, can fragment into smaller, more stable ions. chemguide.co.uk Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For the amino group, this could result in the loss of a methyl radical to form an iminium ion, or cleavage within the ring. For the alcohol, cleavage could lead to the loss of a CH₂OH radical.

Loss of small neutral molecules: Fragmentation can also occur through the elimination of stable neutral molecules such as water (H₂O) from the alcohol group or ammonia/methylamine (B109427) from the amino group.

Ring cleavage: The cyclohexane ring can undergo fragmentation to produce various smaller carbocation fragments.

A detailed analysis of the m/z values of the fragment ions in the mass spectrum would allow for the piecing together of the molecule's structure, corroborating the findings from NMR spectroscopy.

Fragment Ion Proposed Structure m/z
[M-H]⁺C₈H₁₆NO⁺142.1232
[M-CH₃]⁺C₇H₁₄NO⁺128.1075
[M-H₂O]⁺C₈H₁₅N⁺125.1204
[M-CH₂OH]⁺C₇H₁₄N⁺112.1126
[M-NHCH₃]⁺C₇H₁₃O⁺113.0966

Note: The m/z values are calculated based on the most abundant isotopes.

Detailed Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, N-H, C-H, C-O, and C-N bonds.

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region would be due to the C-H stretching vibrations of the cyclohexane ring and the methyl and methylene groups.

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region would correspond to the C-O stretching of the primary alcohol.

C-N stretch: A medium to weak band in the 1020-1250 cm⁻¹ region would be indicative of the C-N stretching of the amine.

N-H bend: A band in the 1550-1650 cm⁻¹ region would correspond to the N-H bending vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and N-H stretching vibrations are often weak in Raman spectra, the C-H and C-C stretching vibrations of the cyclohexane ring would be expected to show strong signals. The symmetric vibrations of the molecule are typically more intense in Raman spectra.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretch3200-3600 (broad)Weak
N-HStretch3300-3500 (medium)Weak
C-H (sp³)Stretch2850-3000 (strong)2850-3000 (strong)
N-HBend1550-1650 (medium)Weak
C-OStretch1000-1260 (strong)Medium
C-NStretch1020-1250 (medium-weak)Medium
C-CStretch800-1200 (medium)800-1200 (strong)

X-ray Crystallography of Derivatives for Solid-State Structural Analysis (if applicable)

While obtaining suitable crystals of this compound itself for X-ray crystallography might be challenging due to its relatively low melting point and potential for disorder, derivatization can provide a viable route to a solid-state structural analysis. The formation of a salt, such as a hydrochloride or a tartrate, or the synthesis of a crystalline derivative like a benzamide (B126) or a p-toluenesulfonate, could yield crystals amenable to X-ray diffraction.

An X-ray crystallographic study would provide definitive information about the molecular structure in the solid state, including:

Precise bond lengths and angles: Offering a benchmark for comparison with computational models.

Conformation of the cyclohexane ring: Confirming whether it adopts a chair, boat, or twist-boat conformation.

Stereochemistry: Unambiguously determining the relative (cis/trans) and absolute stereochemistry of the substituents.

Intermolecular interactions: Revealing the nature and geometry of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Such data would be invaluable for understanding the solid-state properties of the compound and its derivatives, and for correlating the solid-state structure with the spectroscopic data obtained in solution.

Applications As a Building Block in Complex Chemical Synthesis

Intermediate in the Synthesis of Diverse Organic Compounds

As a chemical intermediate, [4-(Methylamino)cyclohexyl]methanol serves as a crucial stepping stone, enabling chemists to efficiently assemble complex target molecules.

The presence of both an amine and an alcohol group on the same molecule makes this compound an ideal precursor for the synthesis of amine-containing heterocyclic compounds. Heterocycles, which are ring structures containing atoms of at least two different elements, are ubiquitous in medicinal chemistry. The compound's functional groups can react with other reagents to form new rings, incorporating the cyclohexane (B81311) scaffold into a larger heterocyclic system. This process is fundamental in creating novel chemical entities with potential biological activity.

Beyond simple heterocycles, this compound is instrumental in constructing polycyclic systems—molecules containing multiple fused or bridged rings. A key synthetic strategy involves reacting the compound with other cyclic molecules. For instance, it can be reacted with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common building block in medicinal chemistry. googleapis.com In this reaction, the methylamino group of this compound displaces the chlorine atom on the pyrimidine (B1678525) ring, linking the two cyclic structures together to form a more complex, polycyclic architecture. googleapis.com This specific reaction is a critical step in the synthesis of certain Janus kinase (JAK) inhibitors. googleapis.com

Role in Pharmaceutical Intermediate Synthesis

The compound's most significant application lies within the pharmaceutical industry, where it functions as a high-value intermediate in the production of active pharmaceutical ingredients (APIs).

Synonyms & IsomersCAS Number
trans-(4-Methylaminocyclohexyl)methanol400898-77-3 nih.gov
[Cis-4-(methylamino)cyclohexyl]methanol2092685-93-1 nih.gov
(4-(Methylamino)cyclohexyl)methanol (unspecified)1260831-73-9 nih.gov
((1r,4r)-4-(methylamino)cyclohexyl)methanol400898-77-3 achemblock.com

This compound is a documented precursor in the synthesis of Oclacitinib. googleapis.comgoogle.com Oclacitinib is a Janus kinase (JAK) inhibitor used in veterinary medicine to treat pruritus (itching) associated with allergic dermatitis in dogs. nih.gov

In the synthesis of Oclacitinib, the trans-isomer of this compound is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. googleapis.com This reaction forms the core structure of the final drug molecule. The hydroxymethyl group on the cyclohexane ring is then further modified in subsequent steps to complete the synthesis of the API. googleapis.comgoogle.com This multi-step process highlights the compound's role as a critical starting material for a commercially significant pharmaceutical.

A "drug scaffold" is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an excellent example of such a scaffold. molport.com Its rigid cyclohexane ring and reactive functional groups allow medicinal chemists to systematically modify the structure. By creating a series of analogues, researchers can explore how different chemical modifications affect the molecule's interaction with biological targets, such as enzymes or receptors. This process, known as structure-activity relationship (SAR) studies, is crucial for optimizing the efficacy and safety of new drug candidates.

Design and Synthesis of Analogues and Derivatives with Modified Properties

The inherent reactivity of this compound allows for the straightforward design and synthesis of a wide array of derivatives. By chemically altering the methylamino or hydroxymethyl groups, researchers can fine-tune the molecule's properties. For example, the hydroxymethyl group (-CH₂OH) can be converted into other functional groups to create analogues with different characteristics. One such derivative is (4-(Methoxymethyl)cyclohexyl)methanol, where the original alcohol group is modified, potentially altering its solubility or how it binds to a target. calpaclab.com This ability to create a diverse family of related compounds from a single starting material underscores the value of this compound as a versatile building block in modern chemistry.

Structure-Activity Relationship (SAR) Studies of Substituted Cyclohexanemethanol (B47985) Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. While specific SAR studies focusing exclusively on a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of SAR can be illustrated by examining related molecular scaffolds where systematic modifications lead to changes in potency and selectivity.

For instance, in the development of Toll-like receptor 7 (TLR7) agonists based on an imidazoquinoline scaffold, systematic exploration of substituents on the core structure revealed distinct relationships between the nature of the alkyl groups and the resulting agonistic potency. nih.gov In one study, modifying the length of an N1-benzyl-C2-alkyl substituent showed that a C2-n-butyl group was optimal for activity. nih.gov Such studies highlight how modifying peripheral functional groups, analogous to the methylamino or hydroxymethyl groups on the cyclohexanemethanol core, can fine-tune interactions with a biological target. The retention of the 4-amino group on the imidazoquinoline core was found to be essential for activity, just as the core functional groups of a building block like this compound are often crucial for its intended role in a larger molecule. nih.gov

Similarly, SAR studies on quinazoline (B50416) derivatives as potential Janus kinase (JAK) inhibitors demonstrated that the nature of the linker connecting to the 4-amino functionality significantly influenced selectivity for JAK1 over JAK2. koreascience.kr Derivatives with linear or cyclic linkers bearing hydrogen bond donors exhibited greater selectivity, emphasizing the importance of the spatial arrangement and electronic properties of substituents, a key consideration when incorporating a scaffold like this compound. koreascience.kr

Exploration of Molecular Interactions in Biological Systems

Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. Computational methods like molecular docking are frequently used to predict the binding conformation and affinity of a ligand to a receptor. nih.govnih.gov Such studies can illuminate the role of specific functional groups in mediating biological activity.

For example, molecular docking studies on novel 4-azapregnene derivatives with potential anticancer activity were used to explore their affinity for various steroid targets, including 5α-reductase and the estrogen receptor. nih.gov These in silico studies helped to rationalize the observed biological activities and suggested that the compounds had a high affinity for specific receptor targets. nih.gov Similarly, docking studies could be employed to understand how a larger molecule incorporating the this compound scaffold would bind to its target, revealing potential hydrogen bonds, hydrophobic interactions, and steric complementarity involving the methylamino, hydroxymethyl, and cyclohexane components.

Elucidating the Influence of Methylamino Groups on Biological Pathways

The methylamino group is a common feature in many biologically active compounds. The presence of the N-methyl group can have a profound influence on a molecule's properties and its interactions with biological systems. Compared to a primary amine (-NH2), a secondary methylamine (B109427) (-NHCH3) has altered basicity, hydrogen bonding capability, and lipophilicity.

Investigation of Ligand-Target Binding Mechanisms

The structural motifs present in this compound are of significant interest in understanding how ligands bind to biological targets or other materials. While direct binding studies on this specific molecule are not extensively published, research on closely related analogs, such as 4-methylcyclohexanemethanol (MCHM), provides detailed insights into the principles and methods of these investigations. mdpi.comnih.gov

Computational modeling is a primary tool for exploring these interactions. Studies on MCHM have used molecular mechanics, semi-empirical, and density functional theory to predict the physisorption potential (binding energy) between the ligand and various surfaces. mdpi.comnih.govresearchgate.net These investigations reveal that stereochemistry plays a critical role; for instance, the trans isomer of MCHM is predicted to bind more strongly to amorphous carbon surfaces than the cis isomer by approximately 4 kcal/mol or more. mdpi.com The predicted binding energies, ranging from 15 to 28 kcal/mol depending on the isomer and computational method, are comparable in strength to a strong hydrogen bond. mdpi.com

Table 2: Predicted Physisorption Potentials for MCHM Isomers on Carbon Surfaces

Isomer Model Surface Computational Method Predicted Binding Energy (kcal/mol)
cis-MCHM Amorphous Carbon PM7 Semi-Empirical 15 - 23

This table summarizes the results of computational studies on a close analog, MCHM, demonstrating the energetic differences in binding between stereoisomers, a key finding in ligand-target interaction research. mdpi.com

Beyond computational methods, a variety of experimental and analytical techniques are employed to characterize ligand-target binding for molecules with similar structural features. nih.govnih.govnih.gov These methods provide crucial data on the kinetics, thermodynamics, and structural basis of binding.

Table 3: Methods for Investigating Ligand-Target Binding

Investigation Method Type of Information Provided Example Application
Molecular Docking Predicts binding affinity, conformation, and specific interactions (e.g., hydrogen bonds) between a ligand and a receptor's active site. nih.govresearchgate.netnih.gov Designing novel inhibitors for protein kinases like c-Met. nih.govresearchgate.net
Real-Time Cell-Binding Assays Measures kinetic parameters like association (kon) and dissociation (koff) rates and calculates binding affinity (Kd, Ki). nih.gov Assessing the binding affinity of antagonists to cell surface receptors like the A3 adenosine (B11128) receptor. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-receptor complex over time to assess stability and conformational changes. nih.govresearchgate.net Evaluating the stability of newly designed compounds within a protein's binding pocket. researchgate.net

| X-ray Crystallography | Determines the precise three-dimensional structure of the ligand-receptor complex at atomic resolution. | Characterizing the coordination of cyclohexane-based ligands to metal ions. |

This table outlines several key methodologies used to study how molecules containing cyclohexane and amine functionalities interact with various targets, providing a comprehensive view of the investigative process.

These investigative techniques are essential in drug discovery and materials science. They allow researchers to understand how the structural and stereochemical features of a molecule like this compound contribute to its binding behavior, guiding the design of more effective and selective compounds. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the qualitative and quantitative analysis of [4-(Methylamino)cyclohexyl]methanol, offering high-resolution separation of the compound from impurities and its constituent isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the amino and hydroxyl groups in this compound, which can lead to poor peak shape and thermal instability, derivatization is a critical prerequisite for successful GC-MS analysis. researchgate.net

Derivatization: The primary goal of derivatization is to convert the polar N-H and O-H functionalities into less polar, more volatile groups. nih.gov Silylation is a common and effective derivatization strategy for compounds containing active hydrogens. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly improves the chromatographic behavior of the analyte. Alkylation is another viable derivatization approach for amines and alcohols. nih.gov

A hypothetical GC-MS method for the analysis of silylated this compound could involve the following parameters:

Parameter Condition
GC Column ZB-1701 (30 m x 250 µm i.d. x 0.15 µm film thickness) or similar mid-polarity column
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ionization Electron Impact (EI) at 70 eV
MS Scan Range m/z 40-650
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Derivatization Conditions Heating the sample with MSTFA in a suitable solvent (e.g., pyridine)

This table presents hypothetical yet scientifically plausible GC-MS conditions based on the analysis of similar amino alcohol compounds. nih.gov

The resulting mass spectrum of the derivatized compound would exhibit characteristic fragmentation patterns, allowing for its unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for the separation of its cis and trans stereoisomers and, if applicable, its enantiomers. The choice of the stationary phase is paramount for achieving the desired separation.

Isomer Separation: For the separation of the cis and trans diastereomers, reversed-phase HPLC is a suitable approach. A C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a pH modifier, would be a typical starting point.

Enantiomeric Separation: As this compound is a chiral molecule, the separation of its enantiomers is crucial in many research contexts. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselectivity. windows.net

A potential HPLC method for the chiral separation of this compound could be as follows:

Parameter Condition
HPLC Column Chiralpak® IA or similar amylose-based CSP
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (if derivatized with a chromophore) or Evaporative Light Scattering Detector (ELSD)
Column Temperature 25 °C

This table outlines a plausible HPLC method for chiral separation, drawing from established practices for similar chiral amines and alcohols.

Advanced Sample Preparation Techniques for Complex Matrices

The extraction and purification of this compound from complex matrices such as industrial wastewater or reaction mixtures is a critical step prior to analysis. researchgate.net The choice of technique depends on the nature of the matrix and the concentration of the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for the selective isolation and pre-concentration of analytes. For a polar, basic compound like this compound, a cation-exchange SPE sorbent would be appropriate. The mechanism involves the retention of the protonated amine on the sorbent, while neutral and anionic impurities are washed away. The analyte can then be eluted with a solvent containing a base to neutralize the amine.

Liquid-Liquid Extraction (LLE): LLE is a classic and versatile method for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of this compound from an aqueous matrix, the pH of the solution is a critical parameter. By adjusting the pH to be basic, the amine group will be in its free base form, increasing its solubility in an organic solvent. Conversely, at an acidic pH, the amine will be protonated and more soluble in the aqueous phase. This property can be exploited for selective extraction and purification.

A general LLE protocol could involve:

Future Research Directions and Emerging Academic Opportunities

Sustainable and Green Synthetic Pathways for [4-(Methylamino)cyclohexyl]methanol

Traditional syntheses of functionalized cyclohexanes often rely on stoichiometric reagents and harsh reaction conditions. For instance, a known route to this compound involves the reduction of the corresponding carboxylic acid with powerful reducing agents like lithium aluminium hydride in anhydrous solvents. googleapis.com Future research is trending towards the development of more environmentally benign and efficient synthetic methods.

Key areas for academic investigation include:

Catalytic Hydrogenation: The development of novel catalysts for the direct hydrogenation of aromatic precursors, such as N-methyl-4-aminobenzyl alcohol or related esters, presents a greener alternative. Ruthenium-based catalysts have shown high efficacy in the hydrogenation of esters to alcohols under mild conditions, a methodology that could be adapted for this purpose. chemicalbook.com Similarly, advanced catalytic systems are being developed for the hydrogenation of functionalized amides. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable approach. Biocatalytic methods are being optimized for producing substituted catechols and muconic acids, demonstrating the potential for enzymatic pathways in creating functionalized cyclic molecules. rsc.orgnih.govnih.gov Future work could explore the use of engineered transaminases or reductases to produce this compound from bio-based starting materials, minimizing waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies

MethodologyTypical Reagents/CatalystsAdvantagesResearch Opportunity
Conventional ReductionLithium Aluminium Hydride (LiAlH₄)High reactivity, well-establishedPoor atom economy, hazardous workup
Catalytic HydrogenationRuthenium, Rhodium, or Palladium catalysts; H₂ gasHigh atom economy, cleaner process, catalyst can be recycledDevelopment of highly selective and reusable catalysts for bifunctional substrates
BiocatalysisEngineered enzymes (e.g., reductases, transaminases)High stereoselectivity, mild reaction conditions (aqueous media, room temp.), renewableEnzyme discovery and engineering for specific substrate tolerance and efficiency

Computational Chemistry for Predictive Modeling of Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating chemical research and development. scirp.orgrsc.org Applying these methods to this compound can provide profound insights into its behavior and guide experimental work.

Emerging opportunities include:

Reactivity Prediction: DFT calculations can model the electron distribution and molecular orbitals (e.g., HOMO/LUMO) to predict the most likely sites of reaction under various conditions. researchgate.net This allows for the in silico screening of reaction pathways, saving significant experimental time and resources.

Stereoselectivity Modeling: The synthesis of this compound can result in cis and trans isomers. Computational modeling can be used to calculate the energy of transition states leading to each isomer, thereby predicting the stereochemical outcome of a reaction. nih.gov This is crucial for applications where a specific isomer is required, such as in pharmaceuticals.

Catalyst Design: By modeling the interaction between the substrate and a catalyst, researchers can understand the mechanism of catalytic cycles. nih.gov This knowledge can be used to design more efficient and selective catalysts for the sustainable synthetic pathways described previously.

Table 2: Applications of Computational Chemistry

Computational MethodArea of ApplicationPredicted Properties
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, activation barriers, reaction coordinates
Time-Dependent DFT (TD-DFT)Spectroscopic AnalysisUV-Vis absorption spectra, electronic transitions
Molecular DockingBioactivity ScreeningBinding affinity to protein targets, interaction modes

Expansion into Novel Bioactive Scaffolds and Therapeutic Applications

The cyclohexane (B81311) ring is a common motif in pharmacologically active compounds, prized for its conformational properties that allow for precise three-dimensional positioning of functional groups. wikipedia.org The structure of this compound makes it an attractive scaffold for generating new chemical entities for drug discovery.

Janus Kinase (JAK) Inhibitors: A key emerging application is its use as an intermediate in the synthesis of potent and selective JAK inhibitors. A patent describes the reaction of trans-[4-(Methylamino)cyclohexyl]methanol with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to create compounds for treating inflammatory diseases. googleapis.com

Scaffold for Combinatorial Chemistry: The two reactive handles (amine and alcohol) can be independently modified to create large libraries of derivatives. These libraries can then be screened against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. Cyclohexane-based derivatives have shown promise as anticancer agents. nih.gov

Bioactive Materials: Beyond small-molecule drugs, there is potential to incorporate this scaffold into bioactive materials. Research into scaffolds for tissue regeneration, such as for cartilage or spinal cord repair, often relies on functionalized molecules that can promote cell adhesion and growth. nih.govnih.govrsc.org The amine and alcohol groups could be used to graft the molecule onto polymer backbones, creating materials with tailored biological activities.

Table 3: Potential Therapeutic Areas

Derivative ClassTherapeutic TargetPotential IndicationReference
Pyrrolo[2,3-d]pyrimidinesJanus Kinases (JAK)Inflammatory diseases, autoimmune disorders googleapis.com
Novel Amides/EstersReceptor Tyrosine KinasesNon-small-cell lung cancer nih.gov
N-Cadherin AgonistsN-CadherinCNS and peripheral nervous system injuries nih.gov

Integration into Materials Science and Specialty Chemical Innovations

The bifunctionality of this compound makes it a highly valuable monomer or cross-linking agent for the synthesis of advanced polymers and specialty chemicals. Its structural analogue, 4-methylcyclohexanemethanol (MCHM), is already utilized in industrial applications, including as a frothing agent and a precursor in polymer synthesis. nih.govwikipedia.org

Future opportunities in this area include:

Polymer Synthesis: The compound can serve as a monomer for various polymerization reactions. The amine group can react with isocyanates to form polyurethanes or with epoxides to form epoxy resins. The alcohol group can undergo polycondensation with carboxylic acids to produce polyesters. The rigid cyclohexane core would likely impart enhanced thermal stability and mechanical strength to these polymers.

Specialty Coatings and Adhesives: The reactive groups are ideal for creating cross-linked networks in coatings and adhesives. The amine functionality can provide strong adhesion to various substrates, while the alcohol can participate in curing reactions, leading to durable and chemically resistant materials.

Surfactants and Formulation Aids: The combination of a polar head (amine and alcohol) and a nonpolar cyclic body gives the molecule amphiphilic character, suggesting potential applications as a specialty surfactant or formulation aid in complex chemical mixtures.

Table 4: Potential Applications in Materials Science

Polymer/Material TypeRole of this compoundKey Functional Group InvolvedPotential Properties
PolyurethanesMonomer / Chain Extender-NHCH₃Rigidity, thermal stability
Epoxy ResinsCuring Agent / Cross-linker-NHCH₃Hardness, chemical resistance
PolyestersMonomer-CH₂OHToughness, hydrolytic stability
Specialty CoatingsAdhesion Promoter / Cross-linker-NHCH₃ and -CH₂OHDurability, substrate adhesion

Q & A

Basic: What are the optimal synthetic routes for [4-(Methylamino)cyclohexyl]methanol, and how do reaction conditions influence yield and purity?

The synthesis of this compound (CAS 400898-77-3) can be approached via reductive amination or nucleophilic substitution. For example, introducing the methylamino group to a cyclohexane precursor using methylamine under catalytic hydrogenation conditions may yield the target compound. Reaction parameters such as solvent polarity (e.g., methanol or DMF), temperature (50–80°C), and catalyst selection (e.g., palladium or nickel) critically affect yield and stereochemical outcomes . Purification via column chromatography or recrystallization is recommended to isolate the product from byproducts like cis/trans isomers .

Basic: How can the stereochemistry of this compound be determined?

Stereochemical analysis requires techniques like 1^1H/13^{13}C NMR to identify coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity of substituents. Chiral HPLC or gas chromatography (GC) with chiral stationary phases can resolve enantiomers, while X-ray crystallography provides definitive confirmation of absolute configuration . Computational modeling (e.g., DFT) may predict stable conformers, aiding in assigning stereochemistry .

Advanced: What are the key considerations when designing experiments to assess biological activity?

Biological activity studies should prioritize target identification (e.g., enzymes or receptors) based on structural analogs. For instance, the methylamino group may mimic endogenous amines, enabling interactions with neurotransmitter transporters or GPCRs. Use in vitro assays (e.g., radioligand binding or enzymatic inhibition) paired with molecular docking simulations to predict binding modes. Validate findings with dose-response curves and cytotoxicity assays (e.g., MTT) to exclude off-target effects .

Advanced: How do structural modifications at the methylamino group influence physicochemical properties?

Replacing the methyl group with bulkier substituents (e.g., ethyl or aryl) increases steric hindrance, potentially reducing solubility but enhancing receptor binding specificity. Protonation of the amino group at physiological pH improves aqueous solubility, critical for bioavailability. LogP calculations and Hansen solubility parameters can guide solvent selection for formulation .

Advanced: What contradictory findings exist regarding the toxicity of cyclohexylmethanol derivatives?

While some studies report low acute toxicity for similar compounds (e.g., LD50_{50} > 2000 mg/kg in rodents), others highlight irritancy or sensitization risks (e.g., Local Lymph Node Assay positivity). Discrepancies may arise from isomer-specific effects (cis vs. trans) or metabolic activation. Resolve contradictions via isomer-resolved toxicokinetic studies and metabolite profiling (e.g., LC-MS/MS) .

Basic: What methodologies are recommended for quantitative analysis in biological matrices?

Solid-phase microextraction (SPME) or thin-film microextraction (TFME) coupled with GC-MS achieves detection limits <1 ppb for cyclohexylmethanol analogs in water or plasma. Internal standards (e.g., deuterated analogs) correct for matrix effects. For polar metabolites, derivatization (e.g., silylation) enhances chromatographic resolution .

Advanced: How does the methylamino group affect solubility and partitioning?

The methylamino group increases polarity, improving solubility in polar solvents (e.g., water or ethanol) but reducing lipid membrane permeability. Partition coefficients (logD at pH 7.4) can be optimized via salt formation (e.g., hydrochloride) or prodrug strategies. Solubility parameters (HSPiP software) predict compatibility with excipients .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis?

Racemization during amination or reduction steps necessitates chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution. Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers post-synthesis. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced: How can molecular docking predict interactions with protein targets?

Docking software (e.g., AutoDock Vina) simulates ligand-receptor binding by sampling conformational space. Input the compound’s 3D structure (optimized via molecular mechanics) and target protein (PDB ID). Validate poses with molecular dynamics (MD) simulations to assess binding stability. Key interactions (H-bonds, hydrophobic contacts) guide SAR optimization .

Advanced: How does cyclohexane ring conformation impact biological activity?

Chair conformations minimize steric strain, positioning substituents for optimal target engagement. Boat or twist-boat conformers may reduce binding affinity. Conformational analysis via NMR or MD simulations identifies dominant states. Substituent bulk (e.g., trifluoromethoxy in analogs) locks the ring in bioactive conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.